molecular formula C8H10N4O3S B14102590 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide

Cat. No.: B14102590
M. Wt: 242.26 g/mol
InChI Key: NZKHCGFKLHLKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide typically involves the reaction of 2-aminothiazole with various reagents to introduce the methoxyimino and oxoethyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

    Medicine: It has potential therapeutic applications due to its biological activities, including its use in developing new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. The molecular pathways involved may include the inhibition of cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-15-12-6(7(14)10-2-3-13)5-4-16-8(9)11-5/h3-4H,2H2,1H3,(H2,9,11)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHCGFKLHLKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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